molecular formula C13H15NO3S B2733190 2-(2-Oxo-2-pyrrolidin-1-yl-ethylsulfanyl)-benzoic acid CAS No. 721406-67-3

2-(2-Oxo-2-pyrrolidin-1-yl-ethylsulfanyl)-benzoic acid

Cat. No.: B2733190
CAS No.: 721406-67-3
M. Wt: 265.33
InChI Key: DTRQEZHZWYPZCM-UHFFFAOYSA-N
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Description

2-(2-Oxo-2-pyrrolidin-1-yl-ethylsulfanyl)-benzoic acid is a complex organic compound featuring a pyrrolidine ring, a benzoic acid moiety, and a sulfanyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Oxo-2-pyrrolidin-1-yl-ethylsulfanyl)-benzoic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-(2-Oxo-2-pyrrolidin-1-yl-ethylsulfanyl)-benzoic acid undergoes several types of chemical reactions:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the pyrrolidine ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

    Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Nitrobenzoic acids, halobenzoic acids.

Scientific Research Applications

2-(2-Oxo-2-pyrrolidin-1-yl-ethylsulfanyl)-benzoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-(2-Oxo-2-pyrrolidin-1-yl-ethylsulfanyl)-benzoic acid involves its interaction with specific molecular targets. The pyrrolidine ring can interact with proteins and enzymes, potentially inhibiting their activity. The sulfanyl group can form disulfide bonds with cysteine residues in proteins, altering their function. The benzoic acid moiety can participate in hydrogen bonding and hydrophobic interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-2-one: Similar in structure but lacks the benzoic acid moiety.

    Pyrrolidine-2,5-diones: Contains additional carbonyl groups, leading to different reactivity.

    Prolinol: A hydroxylated derivative of pyrrolidine.

Uniqueness

2-(2-Oxo-2-pyrrolidin-1-yl-ethylsulfanyl)-benzoic acid is unique due to the combination of the pyrrolidine ring, sulfanyl linkage, and benzoic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3S/c15-12(14-7-3-4-8-14)9-18-11-6-2-1-5-10(11)13(16)17/h1-2,5-6H,3-4,7-9H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTRQEZHZWYPZCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CSC2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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